molecular formula C7H14Cl2N4 B2485685 3-((1H-1,2,3-Triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride CAS No. 2230803-24-2

3-((1H-1,2,3-Triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride

Cat. No.: B2485685
CAS No.: 2230803-24-2
M. Wt: 225.12
InChI Key: ZGIOTHBFKAPWLM-UHFFFAOYSA-N
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Description

3-((1H-1,2,3-Triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride is a chemical compound with the molecular formula C7H12N42ClH It is known for its unique structure, which includes a cyclobutane ring and a triazole moiety

Mechanism of Action

Target of Action

Triazole derivatives have been known to exhibit anticancer activity by binding to the active site of enzymes .

Mode of Action

It’s known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s function, potentially inhibiting its activity.

Biochemical Pathways

Given the potential anticancer activity of triazole derivatives , it can be inferred that the compound may affect pathways related to cell proliferation and survival.

Result of Action

Given the potential anticancer activity of triazole derivatives , it can be inferred that the compound may induce apoptosis in cancer cells.

Action Environment

One study mentions that a highly-energetic intermediate could be controlled and handled in a safe manner , suggesting that the reaction conditions could influence the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1H-1,2,3-Triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the 1,2,3-triazole ring. The cyclobutan-1-amine moiety can be introduced through subsequent reactions, such as nucleophilic substitution or reductive amination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-((1H-1,2,3-Triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can target the triazole ring or the cyclobutan-1-amine moiety.

    Substitution: Nucleophilic substitution reactions can occur at the amine group or the triazole ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield triazole N-oxides, while reduction can produce various reduced triazole derivatives .

Scientific Research Applications

3-((1H-1,2,3-Triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar chemical reactivity.

    Cyclobutane derivatives: Compounds with a cyclobutane ring can have similar steric and electronic properties.

Uniqueness

3-((1H-1,2,3-Triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride is unique due to the combination of the triazole ring and the cyclobutane moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with diverse molecular targets, making it a versatile compound in scientific research .

Properties

IUPAC Name

3-(triazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4.2ClH/c8-7-3-6(4-7)5-11-2-1-9-10-11;;/h1-2,6-7H,3-5,8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIOTHBFKAPWLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)CN2C=CN=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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